molecular formula C11H15BrN2O B13780567 N'-(4-bromophenyl)-3-methylbutanehydrazide CAS No. 74306-00-6

N'-(4-bromophenyl)-3-methylbutanehydrazide

Cat. No.: B13780567
CAS No.: 74306-00-6
M. Wt: 271.15 g/mol
InChI Key: UCGFWLWQVLRSCI-UHFFFAOYSA-N
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Description

N'-(4-Bromophenyl)-3-methylbutanehydrazide is a hydrazide derivative characterized by a 4-bromophenyl group attached to a 3-methylbutanehydrazide backbone. This compound belongs to a class of hydrazides known for their diverse applications in medicinal chemistry and materials science, particularly due to their ability to form stable Schiff bases and participate in coordination chemistry. The bromine atom at the para position of the phenyl ring enhances electronegativity and influences intermolecular interactions, which can modulate biological activity or material properties .

Properties

CAS No.

74306-00-6

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N'-(4-bromophenyl)-3-methylbutanehydrazide

InChI

InChI=1S/C11H15BrN2O/c1-8(2)7-11(15)14-13-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

UCGFWLWQVLRSCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NNC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)-3-methylbutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 3-methylbutanehydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(4-bromophenyl)-3-methylbutanehydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)-3-methylbutanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-bromophenyl)-3-methylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)-3-methylbutanehydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Structure Key Substituents/Modifications Biological/Material Relevance Reference ID
N'-(4-Bromophenyl)-3-methylbutanehydrazide Butanehydrazide 4-Bromophenyl, 3-methyl branch Antimicrobial/antioxidant potential
N'-(3-Bromobenzylidene)-4-hydroxybutanohydrazide Butanohydrazide 3-Bromophenyl, hydroxy group at C4 Coordination chemistry applications
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, phenyl at C5 Fluorescent emitter in OLEDs
N'-(4-Methoxybenzylidene)benzohydrazide Benzohydrazide 4-Methoxybenzylidene MAO/β-secretase inhibition
3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-Bromophenyl, pyridinylmethylene Antimycobacterial activity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound enhances electrophilicity compared to analogs with methoxy (electron-donating) or unsubstituted phenyl groups. This affects binding affinity in enzyme inhibition studies, such as MAO inhibitors .
  • Backbone Flexibility : Butanehydrazides (e.g., the target compound) exhibit greater conformational flexibility than rigid oxadiazoles or pyrazoles, influencing their interaction with biological targets or material matrices .
Antimicrobial and Antimycobacterial Activity
  • The target compound’s hydrazide backbone is structurally similar to N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide , which showed moderate antimycobacterial activity (MIC: 16–32 µg/mL) against Mycobacterium tuberculosis .
  • Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate demonstrated superior safety and antioxidant activity (IC₅₀: 12 µM in DPPH assay) compared to simpler hydrazides, attributed to the pyrrole ring and methoxybenzylidene substituent .
Enzyme Inhibition
  • N'-(4-Methoxybenzylidene)benzohydrazide derivatives exhibited potent MAO-B inhibition (IC₅₀: 0.8 µM), outperforming bromophenyl analogs due to methoxy’s electron-donating effects enhancing π-π stacking with the enzyme’s active site .
  • Pyridazin-3(2H)-one derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ) demonstrated FPR2 receptor agonism (EC₅₀: 0.3 nM), highlighting the role of bromine in stabilizing ligand-receptor interactions .

Physicochemical and Material Properties

  • 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole exhibited a high fluorescence quantum yield (Φ: 0.78) in OLED applications, whereas hydrazide analogs like the target compound lack such emissive properties due to the absence of conjugated π-systems .

Biological Activity

N'-(4-Bromophenyl)-3-methylbutanehydrazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

  • Chemical Formula : C11H14BrN3O
  • Molecular Weight : 284.15 g/mol
  • IUPAC Name : this compound

The compound features a hydrazide functional group, which is known for its reactivity and biological activity, particularly in medicinal chemistry.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with bromine substitutions often show enhanced antibacterial properties. The increased electron density from the bromine atom can enhance the interaction with bacterial cell membranes, leading to increased efficacy against certain pathogens .
  • Anticancer Properties : Hydrazide derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on this compound is limited .
  • Anti-inflammatory Effects : Compounds with hydrazide groups have shown promise in reducing inflammation in various models. This is particularly relevant in the context of chronic diseases where inflammation plays a key role .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many hydrazides act as enzyme inhibitors, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazides can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .

Antibacterial Activity

A comparative study on various hydrazides indicated that those with halogen substitutions (like bromine) exhibited significantly higher antibacterial activity compared to their non-substituted counterparts. For instance, a study demonstrated that this compound showed effective inhibition against Gram-positive bacteria, which is crucial for developing new antibacterial agents .

Anticancer Research

Research involving similar hydrazide compounds has shown promising results in vitro. For example, a study found that hydrazone derivatives could inhibit tumor growth in mouse models by inducing apoptosis through the mitochondrial pathway. Although specific studies on this compound are still needed, these findings suggest potential for further exploration .

Anti-inflammatory Studies

Research has indicated that hydrazides may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, compounds structurally related to this compound have been shown to reduce markers of inflammation significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for N'-(4-bromophenyl)-3-methylbutanehydrazide?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, refluxing hydrazine derivatives with 4-bromophenyl-substituted carbonyl compounds in ethanol (5–6 hours, 80–100°C) followed by purification via recrystallization (aqueous ethanol or methanol) is effective . Key parameters include stoichiometric ratios (e.g., 1:10 hydrazide-to-aldehyde ratio) and solvent polarity to control reaction kinetics.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify hydrogen/carbon environments (e.g., hydrazide NH peaks at δ 9–10 ppm) .
  • X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, with hydrogen-bonding networks often stabilizing the crystal lattice .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology : Aqueous ethanol (70:30 ethanol/water) is ideal due to moderate polarity, which balances solubility and yield. Ice-cold water is used to precipitate crude products, followed by hot filtration to remove insoluble impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology :

  • Modeling : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Correlation energy : Apply Colle-Salvetti-type functionals to estimate non-covalent interactions (e.g., van der Waals forces in crystal packing) .

Q. What catalytic or polymerization roles does this compound exhibit?

  • Methodology :

  • Initiation : The 4-bromophenyl group enhances electron-withdrawing effects, stabilizing radical intermediates. For example, vanadium complexes of similar hydrazides initiate methyl methacrylate polymerization at 80°C, with rate dependence on monomer concentration (k[M]1.8k \propto [M]^{1.8}) .
  • Mechanistic studies : Use ESR spectroscopy to detect radical intermediates during initiation .

Q. How to design derivatives for structure-activity relationship (SAR) studies in biological applications?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., sulfonyl, oxadiazole) at the hydrazide backbone to modulate bioactivity. For example, sulfonyl groups enhance anti-aggregation properties in polyglutamine inhibitors .
  • Assays : Test cytotoxicity (MTT assay) and aggregation inhibition (Thioflavin-T fluorescence) in Huntington’s disease models .

Q. What crystallographic challenges arise during structural analysis?

  • Methodology :

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Hydrogen bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H⋯O bonds) .

Contradictions and Validation

  • Synthetic yields : reports 70–85% yields for analogous compounds, while notes lower yields (50–60%) due to steric hindrance from bromophenyl groups. Validate via controlled reactant concentrations (0.1 M in ethanol) .
  • Biological activity : Derivatives with para-bromo substitution ( ) show higher bioactivity than ortho-substituted analogs, likely due to improved steric compatibility .

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